N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
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Overview
Description
N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, a dioxolo ring, and a sulfanylidene group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the dioxolo ring and sulfanylidene group can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
- 3-(6,8-Dioxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid
- N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
Uniqueness
N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the sulfanylidene group, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-14-6-8-15(9-7-14)23-20(26)5-3-2-4-10-25-21(27)16-11-18-19(29-13-28-18)12-17(16)24-22(25)30/h11-12,14-15H,2-10,13H2,1H3,(H,23,26)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBMSSUXNVSBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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